molecular formula C9H16N2 B2947262 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine CAS No. 1368119-38-3

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine

Cat. No.: B2947262
CAS No.: 1368119-38-3
M. Wt: 152.241
InChI Key: YYFQXGFCHVDBPR-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is a secondary amine featuring a pyrrole ring substituted with methyl groups at the 4- and 5-positions. The following analysis focuses on comparisons with structurally related compounds to infer its characteristics.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQXGFCHVDBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368119-38-3
Record name 3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the condensation of a suitable pyrrole precursor with a propan-1-amine derivative. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine compounds, and various substituted pyrrole derivatives .

Scientific Research Applications

Potential Applications Based on Structural Similarities and Functional Groups

  • Synthesis of Heterocyclic Compounds: The presence of a pyrrole ring and an amine group makes it a versatile building block for synthesizing more complex heterocyclic compounds .
  • Pharmaceutical Research: Pyrrole derivatives have demonstrated biological activities and are found in various pharmaceuticals . The compound could be a starting point for developing novel drugs.
  • Bcl-2 and Bcl-xL Inhibitors: The pyrrole core structure is present in small-molecule inhibitors of Bcl-2 and Bcl-xL, which are attractive cancer therapeutic targets .

Structural Information

  • Molecular Formula: C9H16N2C_9H_{16}N_2
  • SMILES Notation: CC1=C(NC=C1CCCN)C
  • InChI: InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3

Predicted Collision Cross Section

The following table displays the predicted collision cross sections for different adducts of this compound :

Adductm/zPredicted CCS (Ų)
$$M+H]+153.13863134.5
$$M+Na]+175.12057144.8
$$M+NH4]+170.16517142.5
$$M+K]+191.09451140.6
$$M-H]-151.12407135.7
$$M+Na-2H]-173.10602139.0
$$M]+152.13080136.0
$$M]-152.13190136.0

Further Research

Further research is necessary to explore the specific applications of this compound. This could involve:

  • Synthesizing derivatives and testing their biological activity.
  • Investigating its potential as a building block in material science.
  • Examining its role in chemical reactions and catalysis.

Cautionary Note

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s pyrrole ring distinguishes it from analogs with pyrazole, pyrazine, or imidazole cores. Key differences include:

  • Electronic properties : Pyrrole is an electron-rich aromatic system, enabling electrophilic substitution, whereas pyrazole () and pyrazine () are more electron-deficient, altering reactivity and intermolecular interactions.
  • Substituent effects : The 4,5-dimethyl groups on the pyrrole may enhance steric hindrance compared to nitro () or chloro () substituents in pyrazole derivatives.

Physicochemical Properties

A comparison of predicted or experimental properties from analogous compounds is summarized below:

Compound Name Heterocycle Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Application/Notes Reference
3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine Pyrrole 4,5-dimethyl Not available Not available Not available ~9-10* Not specified -
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride Pyrazole 4,5-dichloro, 3-methyl 236.66 Not available Not available Not available Building block (Enamine Ltd)
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine Pyrazole 3,5-dimethyl, 4-nitro 198.22 329.1 ± 42.0 1.33 ± 0.1 9.57 ± 0.10 Chemical intermediate
3-(Pyridin-2-yl)propan-1-amine Pyridine None ~150.22† Not available Not available ~10.6 GSK-3β inhibitor precursor
N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Tetrazine 18F, tetrazin-3-yl Not available Not available Not available Not available Aβ plaque imaging (higher brain clearance)

*Estimated pKa based on analogous amines. †Calculated from molecular formula C8H12N2.

Biological Activity

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is a pyrrole derivative characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrrole ring and a propan-1-amine group at the 3 position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate enzyme activity or receptor binding, influencing various biological pathways. For instance, it has been suggested that this compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines. For example, preliminary structure-activity relationship studies indicate that modifications in the pyrrole structure can significantly affect antiproliferative activity. Compounds similar to this compound have been reported to exhibit submicromolar antiproliferative activity and good metabolic stability .

Antimicrobial Properties

Pyrrole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structural features can demonstrate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various pyrrole derivatives, including this compound, using human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives led to a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of pyrrole derivatives against common pathogens. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAnticancerA549 (lung adenocarcinoma)Submicromolar
Similar Pyrrole DerivativeAntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
Another Pyrrole AnalogAnticancerMIA PaCa-2 (pancreatic cancer)IC50 not specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine and its analogs?

  • Methodology : Use coupling reactions between carboxylic acid derivatives (e.g., oxazole-4-carboxylic acids) and propan-1-amine analogs. For example, amide bond formation via HATU-mediated coupling in DMF or ACN under inert conditions, followed by purification via flash chromatography and HPLC validation (purity >95%) .
  • Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (room temperature to 60°C) to minimize side products. Use triethylamine (TEA) as a base for deprotonation .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and amine functionality. For example, characteristic shifts for pyrrole protons appear at δ 6.2–6.8 ppm, while amine protons may appear broad near δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., C10_{10}H17_{17}N3_3: 179.25 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, use SHELX programs (SHELXL/SHELXS) to resolve bond lengths and angles, critical for validating stereochemistry .

Q. What are the key stability and storage conditions for this compound?

  • Methodology : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers. Monitor stability via periodic HPLC analysis (e.g., 95% purity threshold over 6 months) .

Advanced Research Questions

Q. How can the selectivity of this compound derivatives be optimized for biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the pyrrole substituents (e.g., introduce halogens or electron-withdrawing groups) to enhance binding affinity. For example, iodination at the 4-position of the pyrrole ring improves target engagement .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites. Validate with competitive binding assays .
    • Data Contradiction Analysis : Address discrepancies between predicted and observed activity by re-evaluating protonation states or solvation effects in docking models .

Q. What experimental approaches are suitable for assessing the compound’s pharmacokinetics and brain exposure in vivo?

  • Methodology :

  • Radiolabeling : Synthesize 18F^{18}F-labeled analogs (e.g., via nucleophilic substitution) for PET imaging. Compare brain uptake and clearance rates in rodent models, as seen with similar propan-1-amine radiotracers .
  • LC-MS/MS Quantification : Measure plasma and tissue concentrations post-administration. Use deuterated internal standards to improve accuracy .
    • Critical Parameter : Optimize logP values (target 2–3) to balance blood-brain barrier penetration and metabolic stability .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Co-Crystallization : Use fragment-based approaches with co-crystallants (e.g., PEG 3350) or target proteins. Adjust pH (5.5–7.5) to enhance lattice formation .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol solutions before flash-cooling in liquid nitrogen .
    • Troubleshooting : If twinning occurs, employ SHELXD for data integration or switch to synchrotron radiation for higher-resolution data .

Q. What strategies mitigate toxicity risks during large-scale synthesis or handling?

  • Methodology :

  • Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and closed systems to avoid inhalation or dermal exposure. Refer to SDS guidelines for acute toxicity (Category 4) and skin corrosion risks .
  • Waste Management : Neutralize amine-containing waste with acetic acid before disposal to prevent environmental contamination .

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